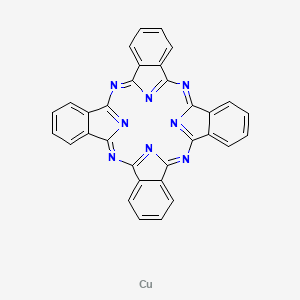

Poly(copper phthalocyanine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photocatalysis

Phthalocyanine Blue BN exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property makes it a potential candidate for applications like:

- Hydrogen production: Researchers are exploring the use of Phthalocyanine Blue BN as a photocatalyst for water splitting, a process that generates clean-burning hydrogen fuel from water using sunlight [].

- Degradation of pollutants: Phthalocyanine Blue BN can be used as a photocatalyst to degrade organic pollutants in water and air [].

Organic Photovoltaics

Organic photovoltaic (OPV) cells are devices that convert sunlight into electricity using organic materials. Phthalocyanine Blue BN shows promise as a component in OPV cells due to its:

- Light absorption: It absorbs a broad range of light wavelengths, which can enhance the efficiency of OPV cells [].

- Charge transport: The structure of Phthalocyanine Blue BN allows for efficient movement of electrical charges within the OPV cell [].

Biosensors

Biosensors are devices that detect biological molecules. Phthalocyanine Blue BN can be used in biosensors due to its ability to:

- Bind to specific molecules: Researchers can modify Phthalocyanine Blue BN to bind to specific biomolecules of interest, such as proteins or DNA [].

- Generate electrical signals: When the target molecule binds to Phthalocyanine Blue BN, it can cause a change in the electrical properties of the material, allowing for detection [].

Biomedical Applications

- Antimicrobial properties: Some research indicates that Phthalocyanine Blue BN may have antimicrobial activity against bacteria and fungi [].

- Cancer treatment: Studies are investigating the potential use of Phthalocyanine Blue BN in photodynamic therapy, a treatment modality that uses light to kill cancer cells [].

Poly(copper phthalocyanine) is a synthetic polymer derived from copper phthalocyanine, a complex of copper with the conjugate base of phthalocyanine. It exhibits a distinctive blue color and is characterized by its high stability, excellent lightfastness, and resistance to chemicals. The compound is primarily used as a pigment in various applications, including paints, plastics, and textiles. Its structure consists of a central copper atom coordinated to four nitrogen atoms from the phthalocyanine ligands, forming a planar macrocyclic structure that allows for extensive π-π stacking interactions between polymer chains .

- Formation from Phthalonitrile:

- Phthalic Anhydride and Urea Reaction:

- Catalytic Reactions:

Research on the biological activity of poly(copper phthalocyanine) indicates potential applications in photodynamic therapy and as an antimicrobial agent. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer by selectively targeting tumor cells. Additionally, its antimicrobial properties have been explored for use in coatings and materials that inhibit bacterial growth .

Several methods exist for synthesizing poly(copper phthalocyanine):

- Phthalonitrile Method:

- Involves heating phthalonitrile with copper salts at elevated temperatures (200°C to 240°C), resulting in high yields of pure product.

- Phthalic Anhydride/Urea Method:

- This method combines phthalic anhydride and urea with copper salts, typically yielding a more environmentally friendly process due to lower solvent usage.

- Polymerization Techniques:

- Various polymerization methods can be employed to create ordered structures or nanostructures from copper phthalocyanine monomers, enhancing its properties for specific applications

Studies have focused on the interactions of poly(copper phthalocyanine) with various substrates and catalysts. Its ability to form complexes with other molecules enhances its catalytic efficiency and biological activity. Research has shown that modifications to the polymer structure can significantly alter its interaction dynamics, affecting both its catalytic properties and biological effectiveness .

- Various polymerization methods can be employed to create ordered structures or nanostructures from copper phthalocyanine monomers, enhancing its properties for specific applications

Poly(copper phthalocyanine) stands out due to its excellent stability, unique electronic properties, and versatility across various applications compared to these similar compounds .

The discovery of copper phthalocyanine dates to 1927, when Swiss chemists observed intense blue byproducts during attempts to synthesize phthalonitrile from o-dibromobenzene and copper cyanide. Commercial production began in 1935 under trade names like Monastral Blue, driven by CuPc’s exceptional lightfastness and chemical stability. The transition to polymeric forms emerged later, with early work in the 1950s–1960s focusing on crosslinked phthalocyanine networks. A breakthrough occurred in 2014, when Wang et al. demonstrated controlled synthesis of Poly-CuPc nanostructures via chemical vapor deposition (CVD), enabling tailored morphologies like nanowires and nanowebs. Recent advances include solvent-free synthesis and hybrid composites with carbon nanotubes.

Key Milestones:

Fundamental Chemical Structure and Coordination Geometry

Poly-CuPc retains the core CuPc macrocycle, where a copper(II) ion resides in a square planar geometry coordinated by four pyrrolic nitrogen atoms. Polymerization occurs through covalent linkages between monomeric units, forming either linear chains or 2D sheets.

Structural Features:

- Coordination Geometry: Square planar Cu(II) center (D$$_{4h}$$ symmetry) with Cu–N bond lengths of ~1.97 Å.

- Polymeric Backbone: Variants include:

- Crystallinity: Polymorphs (α, β, γ) influence optoelectronic properties; β-phase dominates in thermally annealed films.

Electronic Structure:

Density functional theory (DFT) calculations reveal a semimetallic band structure with delocalized π-electrons. The highest occupied crystal orbital (HOCO) derives from Cu 3d orbitals, while the lowest unoccupied orbital (LUCO) involves phthalocyanine π*-states.

Role of Polymerization in Modifying Phthalocyanine Properties

Polymerization drastically alters CuPc’s physical and electronic characteristics:

Enhanced Properties:

Electrical Conductivity:

Thermal Stability:

Optical Absorption:

Synthesis Methods:

Polymerization Techniques: In Situ Synthesis and Grafting-To Approaches

The synthesis of poly(copper phthalocyanine) has been achieved through several distinct polymerization strategies, each offering unique advantages for controlling molecular weight, film morphology, and processability. The primary approaches include in situ chemical vapor deposition synthesis, grafting-to methodologies, and template-assisted fabrication techniques.

In Situ Chemical Vapor Deposition Synthesis

The most successful approach for producing high-quality poly(copper phthalocyanine) films involves in situ chemical vapor deposition using pyromellitic acid tetranitrile as the precursor [1]. This method enables direct synthesis of conductive copper polyphthalocyanine films at moderate temperatures of 420°C. The synthesis involves the reaction of pre-sputtered copper films (4-8 nanometers thickness) or copper foil with pyromellitic acid tetranitrile vapor in a controlled atmosphere. The reaction proceeds through cyclotetramerization, forming extended two-dimensional conjugated polymer networks with exceptional structural uniformity [1].

The chemical vapor deposition process offers significant advantages over previous synthetic routes. Unlike earlier methods that required ultra-high vacuum conditions or complex experimental setups, this approach utilizes standard chemical vapor deposition equipment with precise temperature control. The reaction temperature of 420°C represents optimal conditions for achieving complete polymerization while maintaining film integrity. Films produced through this method demonstrate superior electrical conductivity and structural homogeneity compared to materials synthesized through alternative routes [1].

The polymerization degree achieved through chemical vapor deposition synthesis is remarkably high, as evidenced by the complete absence of characteristic nitrile stretching bands around 2220 wavenumbers in Fourier transform infrared spectra. This spectroscopic evidence confirms quantitative conversion of precursor materials to the polymeric form. Additionally, the resulting films exhibit complete insolubility in sulfuric acid, further supporting the high degree of polymerization and cross-linking [1].

Grafting-To Approaches Using Polyphosphazene Backbones

An alternative strategy involves the grafting of copper phthalocyanine units to polyphosphazene backbones through covalent linkages [2]. This approach begins with the preparation of high molecular weight poly-bis(aryloxy)phosphazene containing 90% phenoxy side groups and 10% o-dicyanoaryl units. The grafting process involves condensation reactions with phthalonitrile derivatives in the presence of copper bromide as the metal source.

The grafting-to methodology offers distinct advantages in terms of solubility and processability. The resulting polymers maintain solubility in common organic solvents, facilitating solution-based processing techniques. Ultraviolet-visible spectroscopic studies confirm that these polymeric phthalocyanines do not undergo aggregation in various solvent systems, indicating successful incorporation of copper phthalocyanine units as pendant groups rather than free molecules [2].

The electrical conductivities of iodine-doped polyphosphazene-grafted materials range from 10⁻⁴ to 10⁻⁸ reciprocal ohm-centimeters, depending on the degree of polymerization and doping level. These conductivity values, while lower than those achieved through in situ synthesis, demonstrate the potential for tuning electrical properties through controlled grafting density and polymer architecture [2].

Atom Transfer Radical Polymerization Methodology

A sophisticated grafting-to approach utilizes atom transfer radical polymerization to create copper phthalocyanine-core polymers with well-defined architectures [3]. This methodology involves the synthesis of a copper phthalocyanine macroinitiator containing eight bromoisobutyryl initiating sites around the periphery. The macroinitiator enables controlled polymerization of acrylate monomers, including tert-butyl acrylate and tri(ethylene glycol) monomethyl ether acrylate.

The atom transfer radical polymerization approach provides exceptional control over molecular weight distribution and polymer architecture. High-resolution matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis confirms narrow molecular weight distributions, with dispersity values around 1.20. The resulting polymers exhibit amphiphilic properties, with hydrophobic tert-butyl acrylate segments and hydrophilic tri(ethylene glycol) segments extending from the copper phthalocyanine core [3].

Template-Assisted Fabrication of Nanostructured Poly(Copper Phthalocyanine)

Template-assisted synthesis represents a powerful strategy for controlling the morphology and organization of poly(copper phthalocyanine) materials at the nanoscale. Several template approaches have been successfully employed to create ordered nanostructures with enhanced properties.

Nanosphere Templating for Three-Dimensional Ordered Structures

Nanosphere templating has been utilized to prepare three-dimensionally ordered macroporous copper phthalocyanine thin films [4]. This approach involves the assembly of colloidal nanospheres into ordered arrays, followed by infiltration with copper phthalocyanine precursors and subsequent polymerization. The template removal process yields films with precisely controlled pore sizes and interconnected macroporous networks.

The three-dimensionally ordered macroporous structures exhibit enhanced surface areas and improved accessibility for applications in sensing and catalysis. X-ray diffraction analysis confirms retention of crystalline order within the pore walls, indicating successful incorporation of the phthalocyanine units without significant structural disruption. The ordered macroporous architecture also facilitates improved charge transport properties compared to dense films [4].

Electrospinning-Based Template Synthesis

An innovative template approach combines electrospinning with solvothermal processing to create hierarchical nanostructures [5] [6]. This methodology involves the initial formation of electrospun nanofiber templates, followed by in situ growth of copper phthalocyanine nanostructures on the fiber surfaces. The electrospinning process enables precise control over fiber diameter and morphology, while the solvothermal treatment facilitates controlled nucleation and growth of phthalocyanine crystals.

Scanning electron microscopy studies reveal the formation of uniform copper phthalocyanine nanostructures distributed along the nanofiber surfaces without aggregation. The loading density of phthalocyanine units can be controlled through adjustment of solvothermal parameters, including temperature, time, and precursor concentration. These hierarchical structures demonstrate enhanced photocatalytic activity compared to individual components [5] [6].

Temperature Gradient Physical Vapor Deposition

Temperature gradient physical vapor deposition provides precise control over nanostructure morphology through spatial temperature variations [7]. This technique enables the controllable fabrication of copper phthalocyanine nanoflowers, nanoribbons, and nanowires by adjusting the substrate temperature during deposition. High-temperature zones favor nanoflower formation, medium-temperature zones produce nanoribbons, and low-temperature zones yield nanowires.

X-ray diffraction analysis reveals that the different morphologies correspond to distinct crystalline phases: nanoflowers exhibit β-phase structure, nanoribbons show coexistence of α and β phases, and nanowires predominantly adopt α-phase structure. The morphology-dependent phase behavior significantly influences optical and electrical properties, providing opportunities for tailoring material performance for specific applications [7].

Advanced Characterization Methods

X-Ray Diffraction Analysis of Crystalline Phases

X-ray diffraction analysis serves as the primary technique for determining crystalline phases and structural parameters of poly(copper phthalocyanine) materials. The polymorphic behavior of copper phthalocyanine significantly influences the properties of the resulting polymers, making phase identification crucial for understanding structure-property relationships.

The α-phase copper phthalocyanine typically exhibits characteristic diffraction peaks at 2θ angles around 7.1° corresponding to the (100) plane with d-spacing values of approximately 12.5 Ångströms [8] [9]. This phase represents the kinetically favored form under ambient conditions and is characterized by triclinic crystal symmetry. In contrast, the β-phase demonstrates enhanced thermodynamic stability and exhibits similar diffraction patterns but with subtle differences in peak positions and intensities.

For poly(copper phthalocyanine) materials synthesized through chemical vapor deposition, X-ray diffraction analysis reveals distinctive structural features associated with two-dimensional polymer networks [1]. The interlayer spacing determined from diffraction patterns ranges from 3.19 to 3.4 nanometers, slightly smaller than that observed for monomeric copper phthalocyanine. Quantum chemical calculations confirm that AA-type stacking arrangements are energetically preferred over AB-type stacking by approximately 700 wavenumbers per unit cell.

The crystallite size determination through Scherrer equation analysis provides insights into the degree of structural order within polymer films. Full width at half maximum measurements indicate that annealing treatments improve crystalline quality, with crystallite sizes increasing from approximately 20 nanometers for as-deposited films to over 40 nanometers following thermal treatment at elevated temperatures [10].

Grazing incidence X-ray diffraction techniques enable detailed analysis of thin film structures while minimizing substrate contributions to the diffraction patterns. This approach has proven particularly valuable for characterizing poly(copper phthalocyanine) films deposited on various substrates, revealing substrate-dependent structural modifications and preferred orientations [11].

High-Resolution MALDI-ToF MS for Molecular Weight Distribution

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides critical information regarding molecular weight distributions and structural characterization of poly(copper phthalocyanine) materials. The technique offers exceptional sensitivity and mass accuracy for analyzing complex polymer systems.

For copper phthalocyanine monomers, high-resolution mass spectrometry typically reveals molecular ion peaks at mass-to-charge ratios of 575.08, corresponding to the radical cation species [12]. The natural isotopic pattern provides additional confirmation of molecular identity and purity. Fragmentation studies through tandem mass spectrometry reveal limited fragmentation due to the exceptional thermal stability of the phthalocyanine core structure.

Polymeric copper phthalocyanine materials present greater analytical challenges due to their extended molecular weights and limited solubility. However, successful analysis of polymer intermediates and precursors provides valuable structural information. For example, copper phthalocyanine macroinitiators containing eight bromoisobutyryl sites exhibit molecular weights around 3000 atomic mass units, consistent with theoretical calculations based on elemental composition [3].

The matrix selection for phthalocyanine analysis requires careful consideration of ionization efficiency and matrix interference. Neutral matrices generally provide superior results compared to acidic matrices, which may induce demetallation or unwanted side reactions. Laser desorption ionization without matrix addition has also proven effective for phthalocyanine analysis, particularly for highly conjugated systems that efficiently absorb laser energy [12].

FTIR Spectroscopy for Functional Group Identification

Fourier transform infrared spectroscopy serves as an indispensable tool for identifying functional groups and monitoring polymerization reactions in copper phthalocyanine systems. The technique provides detailed information about molecular vibrations and enables differentiation between monomeric and polymeric forms.

The characteristic infrared spectrum of copper phthalocyanine exhibits several diagnostic bands that reflect the complex vibrational modes of the macrocyclic structure [1]. The most prominent features include carbon-carbon stretching modes combined with carbon-hydrogen in-plane bending vibrations at 1618 and 1596 wavenumbers. These bands arise from the conjugated π-electron system of the phthalocyanine core and provide direct evidence of macrocycle formation.

Carbon-nitrogen stretching vibrations of the pyrrole rings appear at 1383 and 1288 wavenumbers, representing characteristic markers for the tetrapyrrole structure. The relative intensities of these bands provide information about the degree of symmetry and substitution patterns within the macrocycle. Additional bands at 1182 and 1133 wavenumbers correspond to carbon-hydrogen in-plane bending modes, which show reduced intensity in polymeric forms due to the decreased hydrogen content per tetrapyrrole unit [1].

The complete absence of nitrile stretching bands around 2220 wavenumbers in polymeric materials confirms quantitative cyclotetramerization of precursor molecules. This spectroscopic evidence provides crucial confirmation of successful polymerization and high conversion efficiency. The sharpness of absorption bands also indicates superior structural uniformity compared to previously reported materials, with typical band widths of approximately 15 wavenumbers compared to over 100 wavenumbers for less uniform samples [1].

Ring deformation modes appear at lower frequencies, including isoindole ring deformations at 787, 750, and 564 wavenumbers, and out-of-plane bending vibrations at 408 wavenumbers. These bands provide additional fingerprint information for structural identification and quality assessment of the polymeric materials.

| Synthesis Method | Temperature (°C) | Film Thickness | Key Advantages |

|---|---|---|---|

| In Situ CVD | 420 | 10-100 nm | High polymerization degree, direct film formation |

| Polyphosphazene Grafting | Variable | Variable | Soluble polymers, covalent linking |

| ATRP | 90 | Variable | Controlled molecular weight, amphiphilic properties |

| Template-Assisted | Variable | Variable | Controlled morphology, ordered structures |

| Polymorph | 2θ (degrees) | d-spacing (Å) | Crystal System | Preferred Orientation |

|---|---|---|---|---|

| α-CuPc | 23.7 | 3.75 | Triclinic | (100) |

| β-CuPc | 7.1 | 12.5 | Monoclinic | (100) |

| CuPPC (AA stacking) | Variable | 3.19 | 2D layered | AA stacking |

| Wavenumber (cm⁻¹) | Assignment | Notes |

|---|---|---|

| 3410 | O-H stretching | Peripheral hydroxyl groups |

| 2228 | C≡N stretching | Absent in polymer (complete cyclotetramerization) |

| 1618, 1596 | C=C stretching + CH in-plane bending | Phthalocyanine core vibrations |

| 1383, 1288 | C-N stretching (pyrrole ring) | Characteristic of Pc ring |

| 936 | C-N stretching + CNC bending | Ring vibrations |

| 787, 750, 564 | Isoindole ring deformations | Ring deformation modes |

The electronic structure of poly(copper phthalocyanine) is fundamentally governed by the extended π-conjugated macrocyclic framework that forms the backbone of the polymer chain. Density functional theory calculations reveal that the highest occupied molecular orbital exhibits a₁ᵤ symmetry and is primarily localized on the carbon atoms of the pyrrole rings, while being doubly occupied [1] [2]. The lowest unoccupied molecular orbital demonstrates eₓ symmetry and is predominantly localized on the inner pyrrole ring structure [1] [3].

The band structure engineering in poly(copper phthalocyanine) systems is achieved through systematic modification of peripheral substituents and conjugation length. Introduction of electron-donating groups such as alkylsulfanyl or amino substituents at non-peripheral positions results in significant redshift of the absorption bands, with substituents at the 3-position showing greater spectral shifts (+56 nm for Q-band) compared to peripheral 4-position substitutions (+45 nm for Q-band) [4]. The extended π-conjugation in polymeric forms leads to enhanced charge delocalization, as evidenced by the formation of distinct α and β crystalline phases with different copper-copper spacing (3.8 Å versus 4.8 Å respectively) [5].

Substituent effects on the electronic structure demonstrate systematic trends with halogen substitution. Chloro-substituted derivatives exhibit planar molecular geometries for tetra- and octa-substituted variants, maintaining D₄ₕ and C₄ₕ point group symmetries respectively. However, hexadecachloro-substitution induces non-planar distortion, reducing the molecular symmetry to D₂ₐ and significantly altering the electronic band structure [6]. These structural modifications directly influence the optical band gap, which ranges from 1.56 to 1.70 eV depending on the degree and pattern of substitution [7].

Charge Transport Mechanisms: Space Charge Limited Current Mobility Measurements

Space charge limited current measurements in poly(copper phthalocyanine) thin films reveal complex charge transport mechanisms that depend critically on film morphology and processing conditions. At low voltages, the current-voltage characteristics exhibit ohmic behavior, transitioning to space charge limited current regimes at higher electric fields [8] [9]. The SCLC analysis yields charge carrier mobilities in the range of 10⁻⁷ to 10⁻⁶ cm²/V·s at room temperature for conventional thin films [10] [11].

The temperature dependence of conductivity follows close to Arrhenius-type behavior with activation energies of 0.33-0.36 eV [10]. Analysis of SCLC experiments indicates the presence of an exponential trap distribution above the valence band edge, with trap concentrations ranging from 5×10²⁴ to 7×10²⁴ m⁻³ [11]. The mobility values derived from SCLC measurements show significant enhancement in anisotropic Langmuir-Blodgett assemblies, where the in-plane conductivity reveals mobilities approaching 10⁻⁶ cm²/V·s along the high mobility axis [10].

Field effect transistor configurations demonstrate substantially higher mobilities, with solution-processed copper phthalocyanine films achieving 0.02 to 0.2 cm²/V·s depending on substrate treatment and film morphology [12] [13]. The incorporation of self-assembled monolayers such as octadecyltrichlorosilane significantly improves charge transport by reducing grain boundary scattering and enhancing molecular ordering. Single crystal measurements provide the highest mobility values of approximately 75 cm²/V·s at 300K, demonstrating the intrinsic transport capabilities when structural disorder is minimized [14].

Recent advances in two-dimensional conjugated polymers based on phthalocyanine frameworks have achieved exceptional charge transport properties. Terahertz spectroscopy measurements on phthalocyanine-based two-dimensional polymers reveal band transport characteristics with sum mobilities of electrons and holes reaching 970 cm²/V·s at room temperature, representing a significant breakthrough in organic semiconductor performance [15].

Ultraviolet-Visible-Near-Infrared Absorption Profiles: Q-Band and B-Band Dynamics

The optical absorption characteristics of poly(copper phthalocyanine) are dominated by two principal electronic transitions: the Q-band in the visible-near-infrared region and the B-band (Soret band) in the ultraviolet region. The Q-band, arising from π-π* electronic transitions from the highest occupied molecular orbital (a₁ᵤ) to the lowest unoccupied molecular orbital (eₓ), exhibits characteristic wavelengths at 616 nm and 694 nm for the α-phase, corresponding to energies of 2.01 eV and 1.79 eV respectively [16] [17].

The β-phase demonstrates distinct spectral characteristics with Q-band absorption at 645-658 nm (1.92-1.88 eV), showing the characteristic Davydov splitting present in crystalline phthalocyanine derivatives [18]. The relative intensities of the split Q-band components serve as diagnostic indicators of the crystalline phase, with the α-phase characterized by a weaker low-energy peak compared to the high-energy component [16].

The B-band (Soret band) appears in the ultraviolet region at 330-340 nm (3.76-3.65 eV), corresponding to higher energy π-π* transitions from the a₂ᵤ orbital to the eₓ orbital [4] [19]. Substituent effects systematically modulate both band positions and intensities. Electron-donating substituents induce bathochromic shifts, with non-peripheral substitution showing greater spectral effects than peripheral modification. The molar extinction coefficient of the Q-band reaches approximately 10⁵ M⁻¹cm⁻¹, confirming the highly allowed nature of these electronic transitions [4].

The absorption onset occurs in the range of 550-750 nm (2.25-1.65 eV), defining the effective optical band gap of 1.64±0.01 eV for direct allowed transitions [16] [20]. Analysis of the absorption coefficient reveals multiple absorption peaks corresponding to different electronic states, with systematic energy dependence observed as a function of film thickness and annealing conditions [20].

Photoluminescence and Exciton Dynamics in Thin Films

Photoluminescence studies of poly(copper phthalocyanine) thin films reveal complex exciton dynamics governed by molecular packing, crystalline order, and intermolecular interactions. Metal-free phthalocyanine derivatives exhibit fluorescence quantum yields of 58±3%, with emission maxima centered at 712 nm [21]. The relatively small Stokes shift of 160 cm⁻¹ between the Q-band absorption and emission indicates minimal geometric relaxation upon photoexcitation [21].

Ultrafast transient absorption spectroscopy reveals singlet exciton lifetimes of 239±24 ps in metal-free phthalocyanine thin films at low exciton densities below 5×10¹⁸ excitons/cm³ [22]. At higher exciton densities, nonexponential decay kinetics attributed to exciton-exciton annihilation processes become dominant. The exciton dynamics demonstrate strong dependence on molecular ordering, with crystalline films showing enhanced lifetimes compared to amorphous structures.

Temperature-dependent photoluminescence measurements reveal the existence of dual exciton states in crystalline phthalocyanine films. At cryogenic temperatures (5K), a delocalized exciton state with lifetime approaching 1 ns coexists with the localized singlet exciton [23]. The delocalized state is polarized along the molecular stacking axis and exhibits strong temperature dependence, disappearing above 180K due to thermally induced changes in molecular tilt angles [23].

Vibronic analysis of the emission spectra identifies prominent vibrational progressions at 640 cm⁻¹ and 1430 cm⁻¹, corresponding to conjugated C=C and C=N stretching vibrations [21]. These vibronic features provide insights into the coupling between electronic and nuclear degrees of freedom in the excited state manifold.

The exciton diffusion length in phthalocyanine thin films depends critically on crystalline order and molecular packing. Solution-processed films with enhanced crystallinity demonstrate longer diffusion lengths, while grain boundaries and structural defects limit exciton transport. Time-resolved microscopy studies indicate that macroscopic grain sizes in solution-processed films enable direct observation of exciton migration over micrometer distances [23].

Silicon phthalocyanine derivatives exhibit modified photoluminescence characteristics with Stokes shifts approaching 0.6 eV, indicating substantial structural reorganization in the excited state [24]. These larger Stokes shifts correlate with enhanced charge separation capabilities, making such systems attractive for photovoltaic applications.

Purity

Physical Description

Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline]

BRIGHT BLUE CRYSTALS.

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

147-14-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Printing and Related Support Activities

Plastics Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Custom Compounding of Purchased Resins

Rubber Product Manufacturing

Construction

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Synthetic Rubber Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

Copper, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE